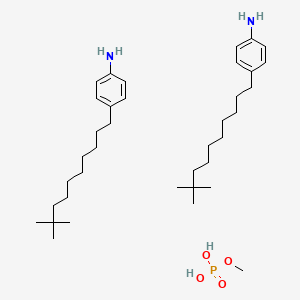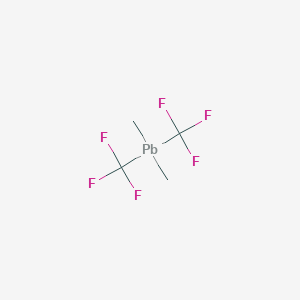
lithium;2,2-difluoroethenoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;2,2-difluoroethenoxybenzene is a chemical compound that has garnered attention due to its unique properties and potential applications. This compound is characterized by the presence of lithium and a difluoroethenoxybenzene moiety, which imparts distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2,2-difluoroethenoxybenzene typically involves the reaction of 2,2-difluoroethenoxybenzene with a lithium reagent. One common method is the reaction of 2,2-difluoroethenoxybenzene with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure consistent product quality. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;2,2-difluoroethenoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroethenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethenoxybenzene oxides, while reduction can produce the corresponding alcohols or hydrocarbons.
Applications De Recherche Scientifique
Lithium;2,2-difluoroethenoxybenzene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of advanced materials, including polymers and composites, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which lithium;2,2-difluoroethenoxybenzene exerts its effects involves its interaction with specific molecular targets and pathways. The lithium ion can modulate various enzymatic activities and signaling pathways, while the difluoroethenoxybenzene moiety can interact with biological macromolecules, leading to changes in their structure and function. These interactions can result in a range of biological effects, including modulation of cellular signaling, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Lithium poly carbon monofluoride (LiCFX)
- Lithium manganese dioxide (LiMnO2)
- Lithium iron disulfate (LiFeS2)
- Lithium sulfur dioxide (LiSO2)
- Lithium thionyl chloride (LiSOCl2)
Uniqueness
Lithium;2,2-difluoroethenoxybenzene is unique due to the presence of both lithium and the difluoroethenoxybenzene moiety. This combination imparts distinct chemical and physical properties that are not observed in other similar compounds. For example, the difluoroethenoxy group can enhance the compound’s stability and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
65566-49-6 |
|---|---|
Formule moléculaire |
C8H5F2LiO |
Poids moléculaire |
162.1 g/mol |
Nom IUPAC |
lithium;2,2-difluoroethenoxybenzene |
InChI |
InChI=1S/C8H5F2O.Li/c9-8(10)6-11-7-4-2-1-3-5-7;/h1-5H;/q-1;+1 |
Clé InChI |
WRHZPJBCWGVSIJ-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C1=CC=C(C=C1)O[C-]=C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


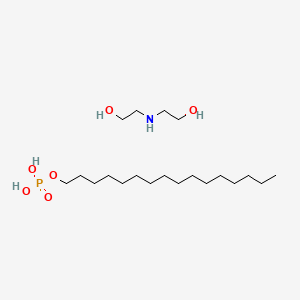
![Diethyl [(1H-indol-2-yl)methylidene]propanedioate](/img/structure/B14479739.png)
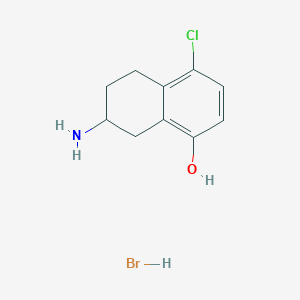



![[1,1'-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphite](/img/structure/B14479775.png)

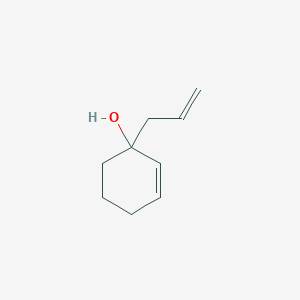
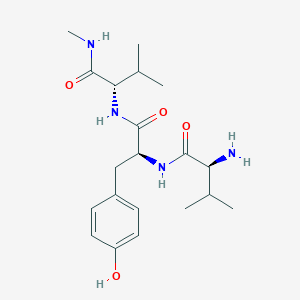
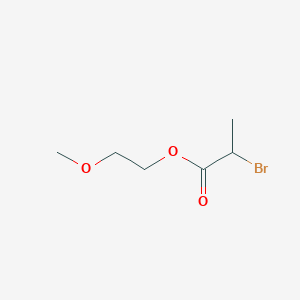
![11-methyl-11H-benzo[a]fluorene](/img/structure/B14479801.png)
